molecular formula C7H9F3N2O2 B15297296 (2E)-5-aminopent-2-enenitrile, trifluoroacetic acid

(2E)-5-aminopent-2-enenitrile, trifluoroacetic acid

Cat. No.: B15297296
M. Wt: 210.15 g/mol
InChI Key: OYIOZRPNKBDXKW-TYYBGVCCSA-N
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Description

(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid is a compound that combines two distinct chemical entities: (2E)-5-aminopent-2-enenitrile and trifluoroacetic acid (2E)-5-aminopent-2-enenitrile is an organic compound with a nitrile group and an amino group, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-aminopent-2-enenitrile typically involves the reaction of a suitable precursor with an amine under specific conditions. One common method is the reaction of 5-bromopent-2-enenitrile with ammonia or an amine in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient and widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-aminopent-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The nitrile group can participate in substitution reactions with nucleophiles.

Trifluoroacetic acid is known for its strong acidity and can participate in several reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group.

Scientific Research Applications

(2E)-5-aminopent-2-enenitrile; trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-5-aminopent-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Trifluoroacetic acid, due to its strong acidity, can protonate various functional groups, facilitating chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in trifluoroacetic acid imparts unique properties, such as increased acidity and the ability to participate in specific chemical reactions that other acids cannot . This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H9F3N2O2

Molecular Weight

210.15 g/mol

IUPAC Name

(E)-5-aminopent-2-enenitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H8N2.C2HF3O2/c6-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-2H,3,5,7H2;(H,6,7)/b2-1+;

InChI Key

OYIOZRPNKBDXKW-TYYBGVCCSA-N

Isomeric SMILES

C(CN)/C=C/C#N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CN)C=CC#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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